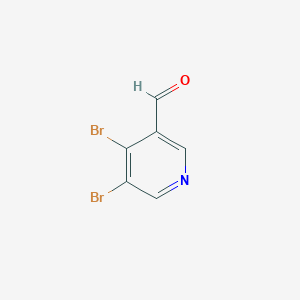

4,5-Dibromopyridine-3-carbaldehyde

Description

4,5-Dibromopyridine-3-carbaldehyde is a halogenated pyridine derivative featuring a carbaldehyde group at position 3 and bromine substituents at positions 4 and 5. Its molecular formula is C₆H₃Br₂NO, with a molecular weight of approximately 264.82 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atoms and aldehyde group enable diverse functionalization pathways, such as Suzuki-Miyaura cross-couplings or nucleophilic additions .

Properties

Molecular Formula |

C6H3Br2NO |

|---|---|

Molecular Weight |

264.90 g/mol |

IUPAC Name |

4,5-dibromopyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H3Br2NO/c7-5-2-9-1-4(3-10)6(5)8/h1-3H |

InChI Key |

AOSVAOKYWCGVFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dibromopyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the bromination of nicotinaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromopyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4,5-Dibromopyridine-3-carbaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dibromopyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of pyridine-carbaldehydes are heavily influenced by substituent type and position. Below is a detailed comparison with 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde (C₉H₁₁NO₂, MW 165.19 g/mol), a structurally related compound from :

| Property | 4,5-Dibromopyridine-3-carbaldehyde | 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde |

|---|---|---|

| Substituents | Br (4,5), CHO (3) | OMe (4), Me (3,5), CHO (2) |

| Electronic Effects | Br (strongly electron-withdrawing) | OMe (electron-donating), Me (weakly donating) |

| Molecular Weight | 264.82 g/mol | 165.19 g/mol |

| Reactivity | Br sites: Cross-coupling; CHO: Nucleophilic addition | CHO: Stabilized by electron-donating groups |

| Applications | Pharmaceutical intermediates (bromine as leaving groups) | Fine chemicals, stabilized intermediates |

Key Observations :

- Electronic Effects : Bromine’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution, whereas methoxy and methyl groups in the analog stabilize the ring, reducing reactivity toward electrophiles .

- Functionalization Potential: The bromine atoms in this compound make it superior for metal-catalyzed cross-couplings, while the methoxy analog’s electron-donating groups favor applications requiring stable aldehyde intermediates.

Positional Effects of the Aldehyde Group

- This compound : The aldehyde at position 3 is adjacent to bromine substituents, creating a steric and electronic environment that may direct reactivity toward ortho/para positions in further reactions.

- 4-Methoxy-3,5-dimethylpyridine-2-carbaldehyde : The aldehyde at position 2 is flanked by methyl groups, which may sterically hinder nucleophilic attacks while electronic donation from methoxy enhances aldehyde stability .

Q & A

Q. How can the aldehyde group in 4,5-Dibromopyridine-3-carbaldehyde be confirmed experimentally?

The aldehyde functionality can be confirmed via derivatization with 2,4-dinitrophenylhydrazine (DNPH), forming a hydrazone derivative. The reaction is monitored by TLC or HPLC, and the product is characterized by melting point analysis and UV-Vis spectroscopy (λmax ~360 nm for DNPH derivatives). FT-IR spectroscopy (stretching at ~1700 cm⁻¹ for C=O) and ¹H NMR (singlet at ~9.8–10.0 ppm for the aldehyde proton) provide complementary confirmation .

Q. What precautions are critical when handling this compound in the laboratory?

Due to its reactive aldehyde group and bromine substituents, use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture to prevent hydrolysis. Store under inert gas (e.g., N₂) at 2–8°C. Monitor stability via periodic NMR or LC-MS to detect decomposition (e.g., oxidation to carboxylic acid) .

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves bromination of pyridine-3-carbaldehyde using Br₂ in H₂SO₄ at 0–5°C, followed by regioselective bromination at the 4- and 5-positions. Reaction progress is tracked by GC-MS or HPLC, with intermediates isolated via column chromatography (silica gel, hexane/EtOAc). Yields are optimized by controlling stoichiometry (2.2 eq Br₂) and reaction time (12–16 hr) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is employed to determine bond lengths, angles, and packing interactions. For example, the C-Br bond lengths (~1.89–1.92 Å) and planarity of the pyridine ring can validate computational models. High-resolution data (R-factor < 0.05) and twinning analysis in SHELXE ensure accuracy .

Q. What strategies address discrepancies in spectroscopic data during functionalization reactions?

Contradictions between NMR and LC-MS data (e.g., unexpected byproducts) require iterative analysis:

- Step 1: Repeat reaction under controlled conditions (dry solvents, inert atmosphere).

- Step 2: Use high-resolution mass spectrometry (HRMS) to confirm molecular ions.

- Step 3: Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Step 4: Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Q. How can this compound serve as a precursor for heterocyclic compounds?

The aldehyde and bromine groups enable diverse transformations:

- Suzuki coupling: Pd(PPh₃)₄ catalyzes cross-coupling with arylboronic acids (e.g., to introduce substituents at C4/C5).

- Condensation reactions: React with hydrazines to form pyrazolo[3,4-b]pyridines, monitored by in situ FT-IR for imine bond formation (C=N stretch ~1600 cm⁻¹).

- Nucleophilic substitution: Replace bromine with amines or thiols under microwave-assisted conditions (70°C, 30 min) .

Q. What computational methods predict reactivity trends for this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Transition-state energies for bromine substitution pathways (e.g., SNAr vs. radical mechanisms).

- Frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloaddition reactions .

Data Contradiction Analysis

Q. How to resolve conflicting results in the stability of this compound under varying pH conditions?

- Hypothesis: Stability may depend on protonation of the pyridine nitrogen.

- Method: Conduct pH-dependent stability studies (pH 2–12) with UV-Vis kinetics (absorbance at 270 nm).

- Validation: Compare degradation half-lives (t₁/₂) with DFT-predicted pKa values. For example, if experimental t₁/₂ decreases at pH > 8, this aligns with deprotonation-induced hydrolysis .

Methodological Recommendations

- Spectral Reference Tables

| Technique | Key Data for this compound |

|---|---|

| ¹H NMR (CDCl₃) | δ 10.02 (s, 1H, CHO), 8.85 (s, 1H, H2), 8.72 (s, 1H, H6) |

| ¹³C NMR | δ 190.1 (CHO), 152.3 (C3), 138.9 (C4), 132.7 (C5) |

| HRMS (ESI+) | m/z calc. for C₆H₃Br₂NO: 278.8584; found: 278.8586 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.